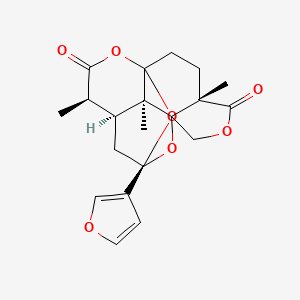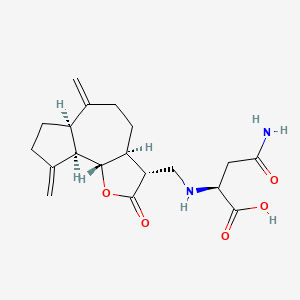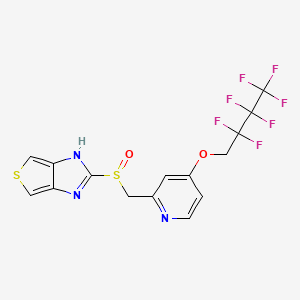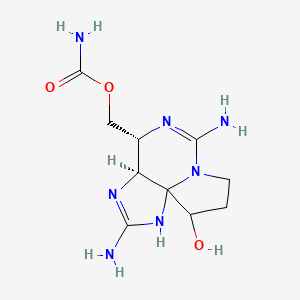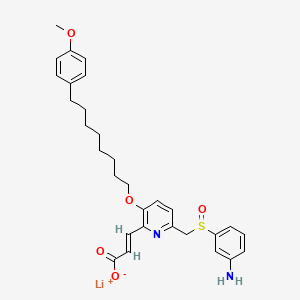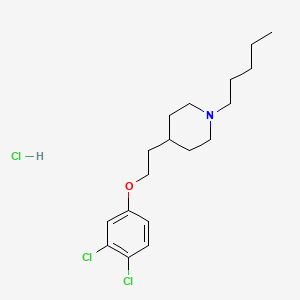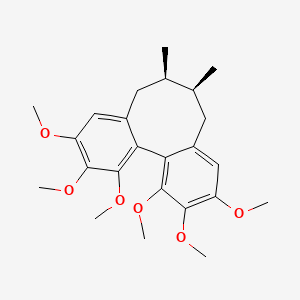
Deoxyschizandrin
Vue d'ensemble
Description
Deoxyschizandrin is a bio-active isolate of Schisandra chinensis . It has been found to act as an agonist of the adiponectin receptor 2 (AdipoR2) .
Synthesis Analysis
A concise de novo total synthesis of deoxyschizandrin based around a double organocuprate oxidation strategy has been described .Molecular Structure Analysis
Deoxyschizandrin has a molecular formula of C24H32O6 and a molar mass of 416.51 g/mol . It has a complex structure with multiple methoxy groups .Chemical Reactions Analysis
Deoxyschizandrin has been found to inhibit the proliferation, migration, and invasion of bladder cancer cells through ALOX5 regulating PI3K-AKT signaling pathway .Physical And Chemical Properties Analysis
Deoxyschizandrin has a density of 1.080±0.06 g/cm3 (Predicted), a melting point of 116-117 °C, a boiling point of 544.2±50.0 °C (Predicted), and a flashing point of 215.6°C .Applications De Recherche Scientifique
1. Application in Oncology
- Summary : Deoxyschizandrin has been shown to have anti-cancer effects, particularly in ovarian cancer cells. It induces G0/G1 phase cell cycle arrest and inhibits cyclin E expression in human ovarian cancer cells .
- Methods : The study involved treating ovarian cancer cells with deoxyschizandrin and observing the effects. The production of reactive oxygen species and the activation of Akt were also monitored .
- Results : Deoxyschizandrin was found to inhibit cell growth and Akt activation. The antioxidant compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation .
2. Application in Immunology
- Summary : Deoxyschizandrin has been found to reduce the protumoural phenotype of tumour-associated macrophages (TAMs) .
- Methods : The study involved treating TAMs with deoxyschizandrin and observing the effects on the expression of the M2 phenotype markers CD163 and CD209 .
- Results : Deoxyschizandrin was found to inhibit the expression of the M2 phenotype markers in TAMs. Moreover, the expression and production of the tumour-promoting factors MMP-9, RANTES, and VEGF, which are highly enhanced in TAMs, was significantly suppressed by deoxyschizandrin treatment .
3. Application in Pharmacology
- Summary : Deoxyschizandrin is a major bioactive constituent of S. chinensis and has various beneficial biological active effects, including anti-hepatotoxic, antioxidant, and antidiabetic effects .
- Methods : The study involved the enrichment and purification of deoxyschizandrin from the extract of Schisandra chinensis fruit by macroporous resins .
4. Application in Food Science
- Summary : Deoxyschizandrin is a major bioactive constituent of S. chinensis, which is widely used in East Asia as a food substance and medicinal herb. It is commonly used in teas, jam, wine, and many other products as a nutritional supplement .
- Methods : The study involved the enrichment and purification of deoxyschizandrin from the extract of Schisandra chinensis fruit by macroporous resins .
5. Application in Cell Biology
- Methods : The study involved treating ovarian cancer cells with deoxyschizandrin and observing the effects. The production of reactive oxygen species and the activation of Akt were also monitored .
- Results : Deoxyschizandrin was found to inhibit cell growth and Akt activation. The antioxidant compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation .
6. Application in Traditional Medicine
- Summary : Deoxyschizandrin is a major bioactive constituent of S. chinensis, which has a long history of medical use in China, Korea and Japan as an astringent, sedative and tonic agent to treat various diseases .
- Methods : The study involved the enrichment and purification of deoxyschizandrin from the extract of Schisandra chinensis fruit by macroporous resins .
7. Application in Sports Medicine
- Summary : Deoxyschizandrin has been demonstrated to have various beneficial biological active effects, including anti-hepatotoxic, antioxidant, and antidiabetic effects. It also improves the physical performance of athletes .
- Methods : The study involved treating athletes with deoxyschizandrin and observing the effects on their physical performance .
- Results : Deoxyschizandrin was found to improve the physical performance of athletes .
Safety And Hazards
Propriétés
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
schisandrin A | |
CAS RN |
61281-38-7, 69176-53-0 | |
| Record name | Schizandrin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANDRIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



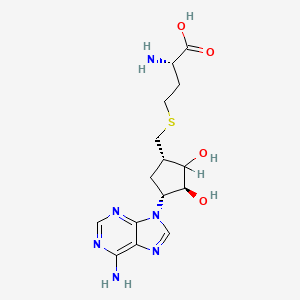
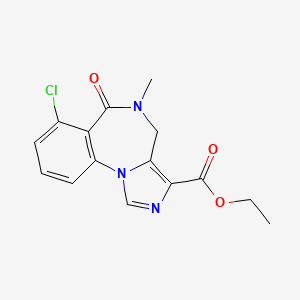
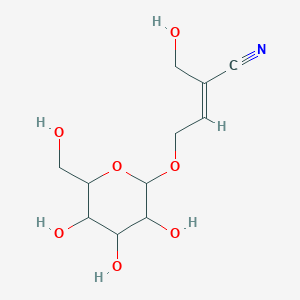
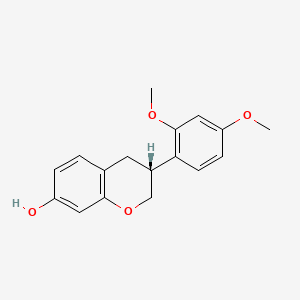
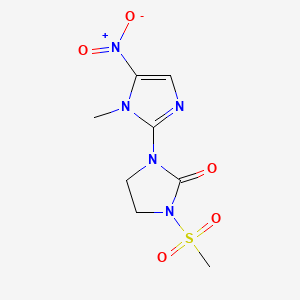
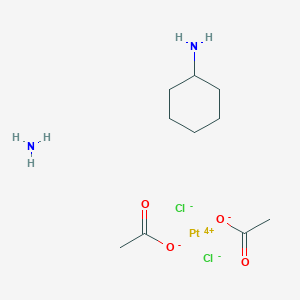
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
